molecular formula C18H23N5O8 B020042 2',3',5'-Tri-O-acetyl-2N,2N-dimethyl Guanosine CAS No. 73196-87-9

2',3',5'-Tri-O-acetyl-2N,2N-dimethyl Guanosine

Cat. No. B020042
CAS RN: 73196-87-9
M. Wt: 437.4 g/mol
InChI Key: GZKPCWCCXJQIPH-LSCFUAHRSA-N
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Description

Synthesis Analysis

The synthesis of guanosine derivatives, including those similar to 2',3',5'-Tri-O-acetyl-2N,2N-dimethyl Guanosine, involves reactions with various phosphoryl, phosphinothioyl, arylsulfonyl, and silyl halides yielding O6-substituted guanosine derivatives in good yields. A notable catalyst in these reactions is 4-(dimethylamino)pyridine (DMAP), highlighting the efficiency and versatility in guanosine derivative synthesis (Daskalov, Sekine, & Hata, 1981).

Molecular Structure Analysis

The molecular structure of guanosine derivatives has been extensively studied through methods like single crystal X-ray diffraction, revealing insights into the conformation and interactions influenced by various substitutions. For instance, the study of 8-bromo-2',3',5'-triacetyl adenosine and guanosine derivatives shed light on the impact of bromine and acetyl substitutions on molecular conformation (Mande, Lalitha, Ramakumar, & Viswamitra, 1992).

Chemical Reactions and Properties

Chemical modifications of guanosine, such as acetylation and bromination, significantly affect its reactivity and interactions. Studies have demonstrated various guanosine modifications yielding novel compounds with potential for biomarker applications due to their stability and significant yields (Niles, Wishnok, & Tannenbaum, 2001).

Physical Properties Analysis

The physical properties of guanosine derivatives are crucial for understanding their behavior and potential applications. Research focusing on hydrogen bonding specificity and aggregate formation in nonpolar solvents like chloroform for guanosine derivatives has provided insights into their self-association and interaction behaviors (Yu, Kim, & Sohn, 1988).

Chemical Properties Analysis

The chemical properties of guanosine derivatives, including reactivity and interaction with various chemical agents, have been a subject of study to understand their potential in biochemical applications. For example, the synthesis of N2,N2-dimethylguanosine explored new methodologies for N-methylation, contributing to the advancement of nucleoside chemistry (Sekine & Satoh, 1991).

Scientific Research Applications

Enzymatic Modifications and Importance in tRNA

The enzymatic formation of N2,N2-dimethylguanosine in eukaryotic tRNA underscores the critical architectural requirements for efficient enzymatic dimethylation by the SAM-dependent tRNA (m2(2)G26)-methyltransferase. This process is pivotal in the modification of guanosine at position 26, emphasizing the role of tRNA structure in post-transcriptional modifications and its implications in protein synthesis (Edqvist, Straby, & Grosjean, 1995).

Metal Complexes and Anticancer Activity

Research on ruthenium(II) complexes, including interactions with guanosine derivatives, explores the structural features and anticancer activities of these complexes. The kinetic and mechanistic studies of reactions between Ru(II) complexes and guanosine derivatives offer insights into the potential therapeutic applications of metal complexes in cancer treatment (Simović, Masnikosa, Bratsos, & Alessio, 2019).

Sensory Analysis in Food Science

In the context of food science, the identification of potent odorants in the volatilome of hazelnuts highlights guanosine's indirect role in sensory analysis. This research contributes to understanding how specific compounds contribute to the characteristic aroma profiles of food products, enhancing the quality control and product development processes (Squara et al., 2022).

Neuroprotective Potential

Studies on guanosine highlight its neuroprotective and neuromodulatory effects, suggesting therapeutic potential in treating brain disorders. Guanosine exhibits neurotrophic and neuroprotective effects against various neurodegenerative conditions, emphasizing its significance in developing novel therapeutic strategies for diseases like Parkinson’s and Alzheimer’s (Lanznaster, Dal-Cim, Piermartiri, & Tasca, 2016).

properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O8/c1-8(24)28-6-11-13(29-9(2)25)14(30-10(3)26)17(31-11)23-7-19-12-15(23)20-18(22(4)5)21-16(12)27/h7,11,13-14,17H,6H2,1-5H3,(H,20,21,27)/t11-,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKPCWCCXJQIPH-LSCFUAHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N(C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N(C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446653
Record name FT-0675376
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3',5'-Tri-O-acetyl-2N,2N-dimethyl Guanosine

CAS RN

73196-87-9
Record name FT-0675376
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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